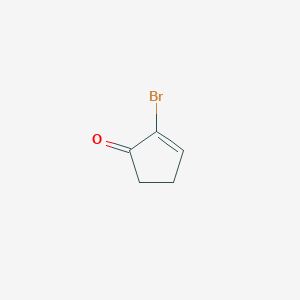

2-Bromocyclopent-2-enone

Description

BenchChem offers high-quality 2-Bromocyclopent-2-enone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromocyclopent-2-enone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZDXONSAPNKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146755 | |

| Record name | 2-Cyclopenten-1-one, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10481-34-2 | |

| Record name | 2-Bromo-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10481-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010481342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromocyclopent-2-enone from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromocyclopent-2-enone, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclopentanone. The synthesis is a two-step process involving an initial exhaustive bromination of cyclopentanone to yield 2,2-dibromocyclopentanone, followed by a selective dehydrobromination to afford the target α,β-unsaturated ketone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Reaction Pathway

The synthesis proceeds through two distinct chemical transformations:

-

Exhaustive Bromination: Cyclopentanone is treated with an excess of bromine in an acidic medium to facilitate the formation of the gem-dibromo intermediate, 2,2-dibromocyclopentanone.

-

Selective Dehydrobromination: The resulting 2,2-dibromocyclopentanone undergoes a base-mediated elimination of one equivalent of hydrogen bromide to introduce a double bond in conjugation with the carbonyl group, yielding 2-bromocyclopent-2-enone.

Figure 1: Overall reaction pathway for the synthesis of 2-bromocyclopent-2-enone from cyclopentanone.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2,2-Dibromocyclopentanone

This procedure is adapted from established methods for the exhaustive α-bromination of ketones.

Materials:

-

Cyclopentanone

-

47% Hydrobromic acid

-

Bromine

-

Saturated aqueous sodium bisulfite solution

-

Calcium chloride

-

Water

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Trap for hydrogen bromide gas

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge a 300-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a 125-mL, pressure-equalizing dropping funnel with 42.0 g (0.500 mole) of cyclopentanone and 100 mL of 47% hydrobromic acid. The dropping funnel should be connected to a trap to absorb the hydrogen bromide gas evolved during the reaction.

-

Charge the dropping funnel with 160 g (1.00 mole) of bromine.

-

Add the bromine dropwise to the stirred reaction mixture over a period of 1 hour. The temperature of the reaction mixture will increase to 50–60°C.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Add 100 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the heavy organic layer.

-

Wash the organic layer with 30 mL of saturated aqueous sodium bisulfite solution.

-

Dry the brownish organic solution over anhydrous calcium chloride.

-

Purify the crude product by distillation under reduced pressure to yield 2,2-dibromocyclopentanone.

Step 2: Synthesis of 2-Bromocyclopent-2-enone

This procedure utilizes a non-nucleophilic base to favor elimination over substitution.

Materials:

-

2,2-Dibromocyclopentanone

-

Lithium carbonate

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the crude 2,2-dibromocyclopentanone (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add lithium carbonate (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-bromocyclopent-2-enone.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents for the Synthesis of 2,2-Dibromocyclopentanone

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Cyclopentanone | 84.12 | 0.500 | 42.0 | ~44.5 |

| Bromine | 159.81 | 1.00 | 160 | ~51.3 |

| 47% Hydrobromic Acid | - | - | - | 100 |

Table 2: Expected Yield for the Synthesis of 2-Bromocyclopent-2-enone

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected % Yield |

| 2,2-Dibromocyclopentanone | 241.91 | 120.96 | 70-80% |

| 2-Bromocyclopent-2-enone | 160.99 | 80.50 (from 0.5 mol cyclopentanone) | 60-70% (from dibromo intermediate) |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow.

Figure 2: Experimental workflow for the synthesis of 2-bromocyclopent-2-enone.

Conclusion

The synthesis of 2-bromocyclopent-2-enone from cyclopentanone is a robust and scalable two-step process. The initial exhaustive bromination followed by a selective dehydrobromination provides a reliable route to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting for applications in pharmaceutical and chemical research and development. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the final product.

2-Bromocyclopent-2-enone CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromocyclopent-2-enone, a versatile reagent in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, synthesis procedures, and key chemical reactions, with a focus on its applications in research and development.

Chemical and Physical Properties

2-Bromocyclopent-2-enone, with the CAS number 10481-34-2, is a halogenated cyclic enone.[1][2] Its core structure, featuring an α,β-unsaturated ketone with a bromine substituent, makes it a valuable intermediate for synthesizing more complex molecules.[3]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 10481-34-2 | [1][2][3] |

| Molecular Formula | C₅H₅BrO | [1][3] |

| Molecular Weight | 161.00 g/mol | [2][3] |

| IUPAC Name | 2-bromocyclopent-2-en-1-one | [1][2] |

| Synonyms | 2-Bromo-2-cyclopentenone | [2] |

| InChI | InChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | [2] |

| SMILES | C1CC(=O)C(=C1)Br | [2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | Data not available | [4][5] |

| Boiling Point | Data not available | [4][5] |

| Density | Data not available | [4][5] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Safety and Hazard Information

2-Bromocyclopent-2-enone is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Table 3: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Description | Source(s) |

| Pictogram | Warning | [2] | |

| Hazard Statements | H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |

Synthesis of 2-Bromocyclopent-2-enone

A common laboratory-scale synthesis of 2-Bromocyclopent-2-enone involves the bromination and subsequent dehydrobromination of 2-cyclopentenone.[7]

Experimental Protocol: Synthesis from 2-Cyclopentenone

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

2-Cyclopentenone (231.2 mmol)

-

Bromine (253.4 mmol)

-

Carbon tetrachloride (300 mL)

-

1-L, three-necked, round-bottomed flask

-

Mechanical stirrer, thermometer, and addition funnel

-

Ice bath

Procedure:

-

A solution of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to the reaction flask.

-

The solution is cooled to 0°C using an ice bath.

-

A solution of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure the completion of the reaction.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through distillation under reduced pressure.

References

- 1. 2-Bromo-2-cyclopentenone 97% | CAS: 10481-34-2 | AChemBlock [achemblock.com]

- 2. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Bromocyclopent-2-enone | 10481-34-2 [smolecule.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-Bromocyclopent-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromocyclopent-2-enone, a valuable intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-bromocyclopent-2-enone. These values are based on typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Bromocyclopent-2-enone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Triplet | 1H | H-3 |

| ~2.8 | Triplet | 2H | H-4 |

| ~2.5 | Multiplet | 2H | H-5 |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromocyclopent-2-enone

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (C-1) |

| ~145 | =C-Br (C-2) |

| ~130 | =CH (C-3) |

| ~35 | CH₂ (C-4) |

| ~25 | CH₂ (C-5) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 3: Predicted IR Spectroscopic Data for 2-Bromocyclopent-2-enone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (conjugated) |

| ~1620 | Medium | C=C stretch |

| ~750 | Strong | =C-H bend |

| ~680 | Medium | C-Br stretch |

Sample Preparation: Thin film or KBr pellet

Table 4: Predicted Mass Spectrometry Data for 2-Bromocyclopent-2-enone

| m/z | Relative Intensity (%) | Assignment |

| 160/162 | High | [M]⁺ (Molecular ion peak, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 132/134 | Medium | [M - CO]⁺ |

| 81 | High | [C₅H₅O]⁺ |

| 53 | High | [C₄H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like 2-bromocyclopent-2-enone. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-bromocyclopent-2-enone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film): If the compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique for small organic molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing the structure of 2-bromocyclopent-2-enone using the discussed spectroscopic techniques.

2-Bromocyclopent-2-enone: A Versatile Precursor in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclopent-2-enone is a highly functionalized cyclopentenone derivative that serves as a pivotal building block in the stereoselective synthesis of a wide array of complex organic molecules. Its inherent reactivity, characterized by the presence of an α,β-unsaturated ketone system and a vinyl bromide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-bromocyclopent-2-enone, with a particular focus on its role as a precursor in the synthesis of prostaglandins and carbocyclic nucleoside analogues. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways are presented to facilitate its practical application in research and development.

Introduction

The cyclopentenone framework is a ubiquitous structural motif found in numerous biologically active natural products and pharmaceutical agents. The introduction of a bromine atom at the C-2 position of the cyclopent-2-enone ring, affording 2-bromocyclopent-2-enone, significantly enhances its synthetic utility. The electron-withdrawing nature of the bromine atom and the carbonyl group renders the β-carbon (C-3) highly electrophilic and susceptible to nucleophilic attack via Michael addition. This reactivity is central to its application in the construction of complex molecular architectures.

This technical guide will delve into the synthesis of 2-bromocyclopent-2-enone, its characteristic reactions, and its strategic use in the synthesis of two major classes of therapeutic agents: prostaglandins and carbocyclic nucleosides.

Synthesis of 2-Bromocyclopent-2-enone

The most common and efficient method for the preparation of 2-bromocyclopent-2-enone involves the direct bromination of 2-cyclopentenone, followed by dehydrobromination.

Synthetic Workflow

Figure 1: Synthetic workflow for 2-bromocyclopent-2-enone.

Experimental Protocol: Synthesis of 2-Bromocyclopent-2-enone

Materials:

-

2-Cyclopentenone

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (Et₃N)

-

Benzene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Bromination: A solution of 2-cyclopentenone (1.0 eq) in carbon tetrachloride is cooled to 0 °C in an ice bath. A solution of bromine (1.1 eq) in carbon tetrachloride is added dropwise with stirring, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is removed under reduced pressure to yield crude 2,3-dibromocyclopentanone.

-

Dehydrobromination: The crude 2,3-dibromocyclopentanone is dissolved in benzene. Triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-bromocyclopent-2-enone.

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| 2-Bromocyclopent-2-enone | 7.75 (t, J=2.5 Hz, 1H), 2.80 (m, 2H), 2.50 (m, 2H) | 200.1, 155.8, 130.2, 35.2, 28.9 | 1715 (C=O), 1590 (C=C) |

Key Reactions: Conjugate Addition

The cornerstone of 2-bromocyclopent-2-enone's reactivity is the conjugate or Michael addition of nucleophiles to the electrophilic β-carbon. This reaction allows for the introduction of a wide variety of substituents at the C-3 position, forming a new carbon-carbon or carbon-heteroatom bond.

General Reaction Scheme

Figure 2: General scheme for conjugate addition.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

Materials:

-

2-Bromocyclopent-2-enone

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Preparation of Gilman Reagent: In a flame-dried, two-necked flask under an argon atmosphere, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether and cooled to 0 °C. Methyllithium (2.0 eq) is added dropwise, and the resulting mixture is stirred at 0 °C for 30 minutes to form a solution of lithium dimethylcuprate.

-

Conjugate Addition: The Gilman reagent solution is cooled to -78 °C. A solution of 2-bromocyclopent-2-enone (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-methyl-2-bromocyclopentanone.

Quantitative Data for Conjugate Addition Reactions

| Nucleophile | Product | Conditions | Yield (%) |

| (CH₃)₂CuLi | 3-Methyl-2-bromocyclopentanone | THF, -78 °C to rt | 85-95 |

| Thiophenol | 3-(Phenylthio)-2-bromocyclopentanone | Et₃N, CH₂Cl₂, rt | 90-98 |

| Piperidine | 3-(Piperidin-1-yl)-2-bromocyclopentanone | Neat, rt | 80-90 |

Application in Prostaglandin Synthesis

2-Bromocyclopent-2-enone is a valuable precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The synthesis of Prostaglandin F₂α (PGF₂α) exemplifies this application, where the cyclopentenone core is elaborated through a series of stereocontrolled reactions.

Synthetic Strategy Overview

A common strategy involves the conjugate addition of a vinyl cuprate to introduce the lower side chain, followed by trapping of the resulting enolate and subsequent elaboration of the upper side chain.

Synthetic Workflow for PGF₂α Core

Figure 3: Simplified workflow for PGF₂α synthesis.

PGF₂α Signaling Pathway

Prostaglandin F₂α exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various cellular responses.

Figure 4: PGF₂α signaling pathway.

Application in Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification imparts increased metabolic stability, making them attractive targets for antiviral and anticancer drug development. 2-Bromocyclopent-2-enone can serve as a starting point for the synthesis of the carbocyclic core of these analogues.

Synthetic Strategy Overview

A plausible synthetic route involves the initial conjugate addition of an amine or an amine equivalent to 2-bromocyclopent-2-enone. The resulting 3-aminocyclopentanone derivative can then be further functionalized to introduce the necessary stereochemistry and build the complete nucleoside analogue.

Synthetic Workflow for a Carbocyclic Nucleoside Analogue

Figure 5: Workflow for carbocyclic nucleoside synthesis.

General Mechanism of Action of Antiviral Nucleoside Analogues

Many carbocyclic nucleoside analogues exert their antiviral activity by targeting viral polymerases. After entering the host cell, the nucleoside analogue is phosphorylated to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Incorporation of the analogue can lead to chain termination or act as a non-obligate chain terminator, thereby inhibiting viral replication.

Figure 6: General mechanism of antiviral nucleosides.

Conclusion

2-Bromocyclopent-2-enone is a synthetically versatile and valuable precursor for the construction of complex and biologically important molecules. Its well-defined reactivity, centered around conjugate addition, provides a reliable platform for the introduction of diverse functionalities in a stereocontrolled manner. The applications highlighted in this guide for the synthesis of prostaglandins and carbocyclic nucleosides underscore its significance in medicinal chemistry and drug development. The detailed protocols and data presented herein are intended to serve as a practical resource for researchers and scientists working in the field of organic synthesis. Future explorations of the reactivity of 2-bromocyclopent-2-enone are expected to further expand its utility in the discovery and development of novel therapeutic agents.

Navigating the Synthesis of 2-Bromocyclopent-2-enone: A Technical Guide

For researchers, scientists, and professionals in drug development, 2-Bromocyclopent-2-enone stands as a crucial building block in the synthesis of complex organic molecules and potential therapeutic agents. Its unique structure, featuring a reactive α,β-unsaturated ketone system and a strategically placed bromine atom, makes it a versatile intermediate. This in-depth guide provides a comprehensive review of the primary synthesis methods for 2-Bromocyclopent-2-enone, complete with detailed experimental protocols, comparative data, and visual pathway diagrams to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of 2-Bromocyclopent-2-enone predominantly follows two main pathways: the bromination and subsequent dehydrobromination of 2-cyclopentenone, and the direct bromination of cyclopentanone followed by elimination. A third, less common, method involves the modification of related cyclopentane derivatives.

Method 1: Bromination and Dehydrobromination of 2-Cyclopentenone

This is a widely cited and reliable method for preparing 2-Bromocyclopent-2-enone. The process involves the addition of bromine across the double bond of 2-cyclopentenone to form a dibromo intermediate, which is then treated with a base to induce dehydrobromination, yielding the desired product.

Caption: Synthesis of 2-Bromocyclopent-2-enone from 2-Cyclopentenone.

Experimental Protocol:

A detailed procedure for this method has been published in Organic Syntheses.[1]

-

Step A: Bromination

-

In a well-ventilated hood, a solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

-

The solution is cooled to 0°C using an ice bath.

-

A solution of 40.5 g (253.4 mmol) of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.

-

-

Step B: Dehydrobromination

-

While maintaining the temperature at 0°C and with vigorous stirring, a solution of 35.1 g (346.8 mmol) of triethylamine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.

-

The mixture is then filtered to remove the triethylamine hydrobromide precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The resulting oil is distilled under vacuum (69–78°C, 1.0 mm) to afford 2-Bromocyclopent-2-enone as a white crystalline solid.[1]

-

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-Cyclopentenone | 1. Br22. Triethylamine | Carbon Tetrachloride | 0°C | 2 hours | 64-77% | [1] |

Method 2: Bromination of Cyclopentanone and Subsequent Elimination

This approach involves the initial α-bromination of cyclopentanone to form 2-bromocyclopentanone, which is a useful intermediate itself.[2][3][4] Subsequent treatment of 2-bromocyclopentanone with a base can then lead to the formation of 2-cyclopentenone, which can be further brominated as in Method 1, or potentially directly to 2-Bromocyclopent-2-enone under specific conditions, though the direct conversion is less commonly detailed. A key advantage of this method is the use of readily available and inexpensive cyclopentanone.

Caption: Synthesis of 2-Bromocyclopentanone as a precursor.

Experimental Protocol for 2-Bromocyclopentanone:

Several examples are provided in patents, highlighting a biphasic reaction system.[2][3]

-

Example Protocol:

-

A mixture of 105.3 g (1251.5 mmol) of cyclopentanone, 60.0 g of water, and 60.0 g of 1-chlorobutane is prepared in a reaction vessel.

-

The mixture is cooled to 1°C.

-

40.0 g (250.3 mmol) of bromine is added dropwise over 2 hours.

-

The resulting mixture is agitated at 1°C for 10 hours.

-

After the reaction, 44.0 g of water and 60.0 g of 1-chlorobutane are added, and the mixture is stirred for 10 minutes.

-

The organic and aqueous phases are separated. The organic phase contains 2-bromocyclopentanone.

-

Quantitative Data Summary for 2-Bromocyclopentanone Synthesis:

| Starting Material | Reagents | Solvent System | Temperature | Reaction Time | Yield of 2-Bromocyclopentanone | Reference |

| Cyclopentanone | Bromine | Water / 1-Chlorobutane | 1°C | 10 hours | 82.8% (in terms of bromine) | [3] |

| Cyclopentanone | Bromine | Water / 1-Chlorobutane | 1°C | 15 hours | 84.7% (in terms of bromine) | [3] |

| Cyclopentanone | Bromine | Water / 1-Chlorobutane | 1°C | 24 hours | 78.7% (in terms of bromine) | [3] |

| Cyclopentanone | Bromine | Water / Hexane | 1°C | 76 hours | 56.2% (in terms of bromine) | [3] |

The subsequent conversion of 2-bromocyclopentanone to 2-cyclopenten-1-one can be achieved by heating with a mixture of lithium carbonate and lithium bromide in N,N-dimethylformamide.[2] This enone can then be converted to the final product as described in Method 1.

Method 3: Synthesis of a Derivative - 2-bromo-3-methoxycyclopent-2-enone

For applications requiring a substituted cyclopentenone ring, derivatives can be synthesized. For example, 2-bromo-3-methoxycyclopent-2-enone can be prepared from 3-methoxy-2-cyclopenten-1-one.

Caption: Synthesis of 2-bromo-3-methoxycyclopent-2-enone.

Experimental Protocol:

-

A mixture of 3-methoxy-2-cyclopenten-1-one (500 mg, 4.46 mmol) and N-bromosuccinimide (794 mg, 4.46 mmol) in dichloromethane (5 mL) is stirred at 25°C for 16 hours.[5]

-

The reaction mixture is concentrated in vacuo.

-

The residue is purified by silica column chromatography (dichloromethane/methanol = 200:1, v/v) to afford the title compound as a solid.[5]

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3-Methoxy-2-cyclopenten-1-one | N-Bromosuccinimide | Dichloromethane | 25°C | 16 hours | 76% | [5] |

Conclusion

The synthesis of 2-Bromocyclopent-2-enone is well-established, with the bromination and dehydrobromination of 2-cyclopentenone being a highly reliable and well-documented method. For large-scale synthesis, the pathway starting from the more economical cyclopentanone presents an attractive alternative, although it involves an additional step. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided protocols and data offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 3. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 4. Process for producing 2-bromocyclopentanone page [patentalert.com]

- 5. 2-bromo-3-methoxycyclopent-2-enone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromocyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclopent-2-enone is a versatile bifunctional synthetic intermediate. Its structure, featuring an α,β-unsaturated ketone (enone) and a vinylic bromide, provides multiple reactive centers, allowing for a diverse range of chemical transformations. This guide offers a detailed examination of the molecule's electrophilic and nucleophilic sites, providing a framework for its strategic application in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The strategic interplay between conjugate addition, nucleophilic substitution, and enolate chemistry makes this reagent a valuable tool for constructing intricate molecular architectures.

Molecular Structure and Reactivity Overview

The reactivity of 2-Bromocyclopent-2-enone is governed by the electronic interplay between the carbonyl group, the carbon-carbon double bond, and the bromine atom. This arrangement creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.

Key Reactive Centers:

-

Electrophilic Sites: The molecule possesses three primary electrophilic carbons: the carbonyl carbon (C1), the bromine-bearing vinylic carbon (C2), and the β-carbon of the enone system (C3). The relative reactivity of these sites depends on the nature of the attacking nucleophile ("hard" vs. "soft" nucleophiles) and the reaction conditions.

-

Nucleophilic Sites: The carbonyl oxygen possesses lone pairs, allowing it to act as a Lewis base or Brønsted base upon protonation. Furthermore, the α-protons at the C5 position are acidic and can be removed by a base to form a nucleophilic enolate intermediate.

The diagram below illustrates the primary reactive sites of 2-Bromocyclopent-2-enone.

Analysis of Electrophilic Sites

The electron-withdrawing nature of the carbonyl group and the electronegativity of the bromine atom render carbons C1, C2, and C3 susceptible to nucleophilic attack.

C3 (β-Carbon): Conjugate Addition (Michael Addition)

The most common reaction pathway for soft, resonance-stabilized nucleophiles is the conjugate or Michael addition to the β-carbon (C3).[1] The polarization of the enone system makes this position electron-deficient and a prime target for nucleophiles like thiolates, enolates, amines, and organocuprates.

C1 (Carbonyl Carbon): 1,2-Addition

Hard, non-stabilized nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon (C1). This pathway is generally faster but often reversible. The result is the formation of a tertiary alcohol after protonation of the intermediate alkoxide.

C2 (Vinylic Carbon): Nucleophilic Vinylic Substitution

The carbon atom bonded to the bromine (C2) is an electrophilic center, susceptible to nucleophilic substitution. This can occur through several mechanisms, including an addition-elimination pathway. In a notable reaction with thiolates, the initial conjugate addition to C3 is followed by an intramolecular SN2' type displacement of the bromide by the newly formed enolate, resulting in a bicyclic episulfonium ion intermediate.[1]

Data Presentation

| Reactive Site | Reaction Type | Typical Nucleophile | Expected Product Type | Representative Yield |

| C3 (β-Carbon) | Michael (Conjugate) Addition | Thiols, Malonates, Amines, Cuprates | 3-Substituted cyclopentanone | 70-95% |

| C1 (Carbonyl Carbon) | 1,2-Addition | Organolithiums, Grignard Reagents | 1-Substituted-2-bromocyclopent-2-en-1-ol | 50-80% |

| C2 (Vinylic Carbon) | Nucleophilic Vinylic Substitution | Strong Nucleophiles (e.g., via addition-elimination) | 2-Substituted-cyclopent-2-enone | Variable, often competes with other pathways |

| C5 (α-Carbon) | Enolate Formation / Alkylation | LDA, NaH followed by an Electrophile (e.g., CH₃I) | 5-Alkyl-2-bromocyclopent-2-enone | 60-85% |

Note: Yields are illustrative and highly dependent on the specific substrate, nucleophile, and reaction conditions.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction mechanisms involving the electrophilic sites of 2-Bromocyclopent-2-enone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the title compound and representative reactions that exploit its key electrophilic sites.

Synthesis of 2-Bromocyclopent-2-enone

This procedure is adapted from Organic Syntheses, providing a reliable method for the preparation of the starting material.[2]

Workflow Diagram:

Procedure:

-

Reaction Setup: In a well-ventilated hood, charge a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel with a solution of 2-cyclopentenone (18.98 g, 231.2 mmol) in 150 mL of carbon tetrachloride.

-

Bromination: Chill the solution to 0°C using an ice bath. Add a solution of bromine (40.5 g, 253.4 mmol) in 150 mL of carbon tetrachloride dropwise over 1 hour, maintaining the temperature at 0°C.

-

Elimination: Following the bromine addition, add a solution of triethylamine (35.1 g, 346.8 mmol) in 150 mL of carbon tetrachloride dropwise over 1 hour with vigorous stirring, keeping the reaction at 0°C.

-

Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours. A dark suspension will form.

-

Work-up: Filter the suspension with suction and wash the filter cake with carbon tetrachloride. Combine the filtrate and washings. Wash the combined organic solution sequentially with two 100-mL portions of 2 N HCl, one 100-mL portion of saturated NaHCO₃ solution, one 100-mL portion of water, and one 100-mL portion of saturated NaCl solution.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Distill the resulting oil (69–78°C, 1.0 mm Hg) to afford 2-Bromocyclopent-2-enone as a white crystalline solid.[2]

Protocol: Michael Addition of a Thiol Nucleophile

This general protocol illustrates the conjugate addition of a thiol to 2-Bromocyclopent-2-enone.

-

Reaction Setup: To a solution of 2-Bromocyclopent-2-enone (1.0 mmol, 1.0 eq) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask, add the desired thiol (e.g., thiophenol, 1.0 mmol, 1.0 eq).

-

Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) (0.1 mmol, 0.1 eq), dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction for 15-60 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to afford the crude 3-(thio)-cyclopentanone adduct. The product can be further purified by flash column chromatography on silica gel.

Protocol: Nucleophilic Vinylic Substitution with an Amine

This protocol is a generalized procedure for the substitution of the vinylic bromide, which may require optimization (e.g., using palladium or copper catalysis for less reactive amines).

-

Reaction Setup: In a sealed reaction vessel, combine 2-Bromocyclopent-2-enone (1.0 equiv.), a secondary amine (e.g., morpholine, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃) (1.5 equiv.) in a polar aprotic solvent like DMF or NMP.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-(amino)-cyclopent-2-enone.

Conclusion

2-Bromocyclopent-2-enone is a potent and versatile building block characterized by a trifecta of electrophilic centers. The ability to selectively target the β-carbon for conjugate additions, the carbonyl carbon for 1,2-additions, or the vinylic carbon for substitution reactions allows for precise and strategic bond formation. A thorough understanding of the factors that govern the reactivity at these distinct sites—namely the nature of the nucleophile and the reaction conditions—is paramount for harnessing the full synthetic potential of this valuable intermediate in the fields of chemical research and drug development.

References

The Piancatelli Rearrangement: A Technical Guide to Substituted Cyclopentenones for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The Piancatelli rearrangement has emerged as a powerful and versatile tool in organic synthesis, enabling the stereoselective construction of highly functionalized 4-hydroxycyclopentenones from readily available 2-furylcarbinols.[1][2] First reported by Giovanni Piancatelli in 1976, this acid-catalyzed cascade reaction has garnered significant attention for its efficiency and applicability in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][3][4] This technical guide provides a comprehensive overview of the Piancatelli rearrangement, its variants, and its applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Concepts: Mechanism and Stereoselectivity

The Piancatelli rearrangement proceeds through a proposed 4π-electrocyclization mechanism, analogous to the Nazarov cyclization.[1][2] The reaction is initiated by the acid-catalyzed dehydration of a 2-furylcarbinol, which generates a reactive oxocarbenium ion. Nucleophilic attack by water, followed by ring opening of the furan, leads to a key pentadienyl cation intermediate. This intermediate then undergoes a conrotatory 4π-electrocyclization to furnish the 4-hydroxycyclopentenone product.[4] A key feature of this rearrangement is its high diastereoselectivity, typically yielding the trans isomer exclusively.[4][5][6] This stereochemical outcome is a direct consequence of the conrotatory nature of the electrocyclic ring closure.[4][6]

Diagram 1: Proposed Mechanism of the Piancatelli Rearrangement

Caption: The proposed mechanism of the Piancatelli rearrangement.

Reaction Variants and Scope

The classical Piancatelli rearrangement utilizes water as the nucleophile. However, the scope of the reaction has been significantly expanded by employing other nucleophiles, leading to a variety of substituted cyclopentenones.

Aza-Piancatelli Rearrangement

A significant advancement is the aza-Piancatelli rearrangement , which utilizes amines as nucleophiles to produce valuable trans-4-aminocyclopentenones.[4][5] This variant has proven to be particularly useful in the synthesis of nitrogen-containing bioactive molecules. Lanthanide triflates, such as dysprosium(III) triflate (Dy(OTf)₃), are often employed as catalysts for this transformation.[4][7]

Oxa-Piancatelli Rearrangement

The use of alcohols as nucleophiles, in the oxa-Piancatelli rearrangement , allows for the synthesis of 4-alkoxycyclopentenones. This variant further broadens the diversity of accessible cyclopentenone scaffolds.[8]

Enantioselective Piancatelli Rearrangement

The development of enantioselective versions of the Piancatelli rearrangement represents a major breakthrough, enabling the synthesis of chiral cyclopentenones. Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed as catalysts to control the stereochemical outcome of the electrocyclization step, leading to high enantioselectivities.[6][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for various Piancatelli rearrangement reactions, highlighting the influence of substrates, catalysts, and reaction conditions on yield and stereoselectivity.

Table 1: Classical Piancatelli Rearrangement (oxa-Piancatelli)

| Entry | 2-Furylcarbinol Substrate (R) | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| 1 | Phenyl | Formic acid, acetone/H₂O, heat | 65 | >99:1 | [11] |

| 2 | n-Hexyl | Formic acid, acetone/H₂O, heat | 70 | >99:1 | [11] |

| 3 | p-Methoxyphenyl | MgCl₂, H₂O, 150 °C | 84 | >99:1 | [5] |

| 4 | Phenyl (on 3-bromo furan) | Formic acid, acetone/H₂O, heat | 40 | >99:1 | [11] |

Table 2: Aza-Piancatelli Rearrangement

| Entry | 2-Furylcarbinol (R¹) | Aniline (R²) | Catalyst (mol%) | Solvent, Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| 1 | Phenyl | 4-Iodoaniline | Dy(OTf)₃ (5) | MeCN, 80 | 93 | >99:1 | [4] |

| 2 | Phenyl | 2,4,6-Trimethylaniline | Dy(OTf)₃ (5) | MeCN, 80 | 83 | >99:1 | [12] |

| 3 | Isopropyl | 4-Iodoaniline | Dy(OTf)₃ (5) | MeCN, 80 | 73 | >99:1 | [5] |

| 4 | Phenyl | Aniline | PMA (0.03) | MeCN, reflux | >80 | >99:1 | [4] |

Table 3: Enantioselective Aza-Piancatelli Rearrangement

| Entry | 2-Furylcarbinol (R¹) | Aniline (R²) | Chiral Brønsted Acid (mol%) | Solvent, Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | 4-Iodoaniline | Chiral Phosphoric Acid (5) | DCM, 23 | 78 | 78 | [6] |

| 2 | p-Methoxyphenyl | 4-Nitroaniline | Chiral Phosphoric Acid (10) | Toluene, 40 | 95 | 96 | [13] |

| 3 | Phenyl | 2-Aminobenzoic acid | Chiral PCCP (5) | DCM, 23 | 75 | 85 | [9] |

Experimental Protocols

General Procedure for the Aza-Piancatelli Rearrangement

The following is a representative experimental protocol for the dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement.[12]

Diagram 2: Experimental Workflow for Aza-Piancatelli Rearrangement

Caption: A typical experimental workflow for the aza-Piancatelli rearrangement.

Materials:

-

2-Furylcarbinol (1.1 equiv)

-

Aniline (1.0 equiv)

-

Dysprosium(III) triflate (Dy(OTf)₃) (0.05 equiv)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottomed flask equipped with a magnetic stir bar is added the 2-furylcarbinol, aniline, and anhydrous acetonitrile.

-

Dysprosium(III) triflate is added to the stirring solution.

-

The flask is fitted with a condenser and heated to 80 °C in an oil bath for 3-5 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aminocyclopentenone.[12]

Applications in Drug Development

The cyclopentenone core is a prevalent motif in a wide range of biologically active molecules. The Piancatelli rearrangement provides a direct and efficient route to these valuable scaffolds, making it a highly attractive strategy in drug discovery and development.[4]

Prostaglandin Synthesis

One of the most significant applications of the Piancatelli rearrangement is in the synthesis of prostaglandins and their analogues.[2][4] Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. Synthetic prostaglandins are used in the treatment of various conditions, such as glaucoma (e.g., bimatoprost and travoprost) and ulcers.[2][5] The 4-hydroxycyclopentenone products of the Piancatelli rearrangement are key intermediates in the synthesis of these important therapeutic agents.[4]

Diagram 3: Prostaglandin E2 (PGE2) Signaling Pathway

References

- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

- 13. Catalytic Asymmetric Piancatelli Rearrangement: Brønsted Acid Catalyzed 4π Electrocyclization for the Synthesis of Multisubstituted Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Guide for 2-Bromocyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and a detailed experimental protocol for the synthesis of 2-Bromocyclopent-2-enone. This valuable synthetic intermediate is utilized in the development of a variety of more complex molecules in medicinal chemistry and materials science.

Commercial Suppliers

2-Bromocyclopent-2-enone is readily available from a number of commercial chemical suppliers, typically at purities of 95-97%. Below is a summary of some of the key suppliers. Researchers should note that availability and pricing are subject to change and should be confirmed directly with the vendor.

| Supplier | Purity | Notes |

| Synthonix, Inc. | 97% | Typically in stock.[1] |

| AChemBlock | 97% | Available in various quantities.[2] |

| Combi-Blocks | 95% | Available through the MOLBASE platform.[3] |

| ACTIVATE Scientific | 97% | Available through the MOLBASE platform.[3] |

| INDOFINE Chemical Company, Inc. | 97% | Available through the MOLBASE platform.[3] |

| Smolecule | Not Specified | Commercial availability noted.[4] |

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of 2-Bromocyclopent-2-enone is provided below. It is important to note that while some experimental data is available, many physical properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| Chemical Formula | C₅H₅BrO | PubChem[5] |

| Molecular Weight | 161.00 g/mol | PubChem[5] |

| CAS Number | 10481-34-2 | PubChem[5] |

| Appearance | White crystalline solid | Organic Syntheses Prep. |

| Melting Point | 36-37 °C | Organic Syntheses Prep. |

| Boiling Point | Not available (n/a) | ChemSynthesis[1] |

| Density | Not available (n/a) | ChemSynthesis[1] |

| Solubility | Soluble in carbon tetrachloride, benzene, methylene chloride | Organic Syntheses Prep. |

| ¹³C NMR | Spectral data available | PubChem[5] |

| GC-MS | Spectral data available | PubChem[5] |

| IR Spectra | Spectral data available | PubChem[5] |

Synthesis of 2-Bromocyclopent-2-enone

A reliable method for the preparation of 2-Bromocyclopent-2-enone is through the bromination and subsequent dehydrobromination of 2-cyclopentenone. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol

Step 1: Bromination of 2-Cyclopentenone

-

In a well-ventilated fume hood, a solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

The solution is cooled to 0°C using an ice bath.

-

A solution of 40.5 g (253.4 mmol, 13.0 mL) of bromine in 150 mL of carbon tetrachloride is added dropwise over a period of 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.

-

The solvent is removed under reduced pressure to yield a crude oil.

Step 2: Dehydrobromination

-

The crude product from Step 1 is not detailed in the immediate search results, however a general approach involves reacting the crude dibromide with a suitable base to induce elimination of HBr.

Purification:

Distillation of the resulting oil (69–78°C, 1.0 mm) affords 23.7 g (147.2 mmol, 64%) of a white crystalline solid with a melting point of 36–37°C.

Note: This protocol is a summary and should be carried out with strict adherence to all laboratory safety procedures. For complete details, refer to the original Organic Syntheses procedure.

Synthetic Pathway

The synthesis of 2-Bromocyclopent-2-enone from 2-cyclopentenone is a two-step process involving bromination followed by dehydrobromination.

Caption: Synthetic route to 2-Bromocyclopent-2-enone.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Cyclopenten-1-one, 3-bromo- | C5H5BrO | CID 556941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-cyclopent-2-enol | C5H7BrO | CID 11137462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Bromocyclopent-2-enone in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. The stereocontrolled synthesis of these complex molecules remains a significant challenge in organic chemistry. A key building block in many synthetic routes is a functionalized cyclopentenone core. This document provides detailed application notes and protocols for the use of 2-bromocyclopent-2-enone as a versatile starting material for the synthesis of prostaglandin precursors. The strategy involves a three-component coupling approach: preparation of a suitable cyclopentenone intermediate, conjugate addition of the ω-side chain, and subsequent attachment of the α-side chain.

Synthetic Strategy Overview

The overall synthetic strategy commences with the transformation of 2-bromocyclopent-2-enone into a more elaborated cyclopentenone intermediate. This intermediate then undergoes a crucial conjugate addition reaction with an organocuprate reagent to install the lower (ω) side chain. Subsequent functional group manipulations and a Wittig reaction are employed to introduce the upper (α) side chain, ultimately leading to the core structure of prostaglandins.

Caption: General workflow for prostaglandin synthesis starting from 2-bromocyclopent-2-enone.

Key Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted-5-alkoxycyclopentenone Intermediate

A pivotal step is the conversion of 2-bromocyclopent-2-enone into a substrate suitable for stereoselective conjugate addition. This often involves the introduction of an alkyl group at the 2-position and a protected hydroxyl group at the 5-position.

Reaction Scheme:

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromocyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromocyclopent-2-enone, a versatile building block in organic synthesis. The Suzuki, Stille, and Sonogashira reactions are highlighted as powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 2-substituted cyclopentenone derivatives. These derivatives are valuable intermediates in the development of novel pharmaceuticals and other functional molecules.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of C-C bonds. 2-Bromocyclopent-2-enone is an attractive substrate for these reactions due to the reactivity of the vinyl bromide moiety, which can be readily coupled with a variety of organometallic reagents. This document outlines the general principles and provides specific experimental protocols for the Suzuki, Stille, and Sonogashira couplings of 2-bromocyclopent-2-enone.

General Reaction Schemes

The three major palladium-catalyzed cross-coupling reactions applicable to 2-bromocyclopent-2-enone are depicted below:

-

Suzuki Coupling: Reaction with an organoboron reagent.

-

Stille Coupling: Reaction with an organostannane reagent.

-

Sonogashira Coupling: Reaction with a terminal alkyne.

Quantitative Data Summary

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of 2-bromocyclopent-2-enone.

Table 1: Suzuki Coupling of 2-Bromocyclopent-2-enone with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Not specified |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | Not specified |

Table 2: Stille Coupling of 2-Bromocyclopent-2-enone with Organostannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(tributylstannyl)hex-2-enedioate | Pd₂(dba)₃ (5) | AsPh₃ (20) | CuI (10) | THF | 25 | 2 | 77[1] |

Table 3: Sonogashira Coupling of 2-Bromocyclopent-2-enone with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | Not specified |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 6 | Not specified |

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Anhydrous solvents and reagents should be used unless otherwise specified.

-

Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Suzuki Coupling: Synthesis of 2-Arylcyclopent-2-enones (General Procedure)

This protocol is a general guideline based on established methods for Suzuki couplings of vinyl bromides.

Materials:

-

2-Bromocyclopent-2-enone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 2-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, PPh₃; 4-10 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

-

Water (if using a biphasic system)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromocyclopent-2-enone, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylcyclopent-2-enone.

Stille Coupling: Synthesis of (S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(5-oxocyclopent-1-enyl)hex-2-enedioate[1]

Materials:

-

2-Bromocyclopent-2-enone (8.05 mg, 0.05 mmol, 1.1 equiv)[1]

-

(S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(tributylstannyl)hex-2-enedioate (21.0 mg, 0.0454 mmol, 1.0 equiv)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.1 mg, 0.0023 mmol, 0.05 equiv)

-

Triphenylarsine (AsPh₃) (5.6 mg, 0.018 mmol, 0.4 equiv)

-

Copper(I) iodide (CuI) (0.9 mg, 0.0045 mmol, 0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried reaction vessel containing a magnetic stir bar, add (S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(tributylstannyl)hex-2-enedioate, Pd₂(dba)₃, AsPh₃, and CuI.[1]

-

Place the vessel under an inert atmosphere.

-

Add anhydrous THF via syringe.

-

Add a solution of 2-bromocyclopent-2-enone in THF to the mixture.[1]

-

Stir the reaction at room temperature for 2 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the product.

Sonogashira Coupling: Synthesis of 2-Alkynylcyclopent-2-enones (General Procedure)

This protocol is a general guideline based on established methods for Sonogashira couplings of vinyl bromides.

Materials:

-

2-Bromocyclopent-2-enone (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine; 2.0-3.0 equiv or as solvent)

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromocyclopent-2-enone, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at the desired temperature (typically room temperature to 60 °C) for the required time (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylcyclopent-2-enone.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromocyclopent-2-enone with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromocyclopent-2-enone with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-cyclopent-2-enones, which are valuable intermediates in the development of novel therapeutics and other functional molecules.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an arylboronic acid) and an organohalide (2-Bromocyclopent-2-enone).[1] This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The synthesis of 2-aryl-cyclopent-2-enones via this method provides a straightforward and efficient route to compounds with potential applications in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the 2-bromocyclopent-2-enone to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the bromide.

-

Reductive Elimination: The desired 2-aryl-cyclopent-2-enone is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Data Presentation

While specific data for the Suzuki-Miyaura coupling of 2-Bromocyclopent-2-enone is not extensively tabulated in the literature, the following data for the analogous 2-iodocycloenones provides a strong indication of the expected reactivity and yields.[2] The reactivity of organobromides is generally high in Suzuki-Miyaura couplings, often comparable to or slightly less than that of organoiodides.

Table 1: Suzuki-Miyaura Coupling of 2-Iodocyclopent-2-enone with Various Arylboronic Acids. [2]

| Entry | Arylboronic Acid | Product | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylcyclopent-2-enone | 1 | 95 |

| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)cyclopent-2-enone | 1 | 98 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)cyclopent-2-enone | 1.5 | 96 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)cyclopent-2-enone | 1 | 92 |

| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)cyclopent-2-enone | 1 | 94 |

| 6 | 4-Formylphenylboronic acid | 2-(4-Formylphenyl)cyclopent-2-enone | 2 | 85 |

| 7 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)cyclopent-2-enone | 2.5 | 78 |

| 8 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)cyclopent-2-enone | 1.5 | 90 |

Reaction Conditions: 2-Iodocyclopent-2-enone (1.0 mmol), Arylboronic acid (1.2 mmol), Pd/C (5 mol %), Na₂CO₃ (2.0 mmol), DME/H₂O (1:1, 4 mL), 25 °C.[2]

Experimental Protocols

The following protocols are provided as a general guide and can be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 2-iodocycloenones and is expected to be effective for 2-bromocyclopent-2-enone.[2]

Materials:

-

2-Bromocyclopent-2-enone

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or 10% Pd/C)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF, or a mixture with water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-Bromocyclopent-2-enone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

-

The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred vigorously.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-aryl-cyclopent-2-enone.

Protocol using a Heterogeneous Catalyst (Pd/C)

This protocol offers the advantage of using an inexpensive and recyclable catalyst.[2]

Materials:

-

2-Bromocyclopent-2-enone

-

Arylboronic acid

-

10% Palladium on Carbon (Pd/C)

-

Sodium Carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME) and Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 2-Bromocyclopent-2-enone (1.0 mmol), the arylboronic acid (1.2 mmol), 10% Pd/C (5 mol %), and Na₂CO₃ (2.0 mmol).

-

Add a 1:1 mixture of DME and water (4 mL).

-

Stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with ethyl acetate.

-

The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Stille Coupling of 2-Bromocyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it a cornerstone in modern organic synthesis, particularly in the construction of complex molecules, including natural products and pharmaceuticals.[3][4] These application notes provide detailed protocols and reaction conditions for the Stille coupling of 2-bromocyclopent-2-enone, a valuable building block in the synthesis of various substituted cyclopentenone derivatives. While organotin reagents are stable to air and moisture, it is important to note their high toxicity, which necessitates careful handling and appropriate disposal procedures.[1][2]

Reaction Principle and Mechanism

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromocyclopent-2-enone, forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted cyclopent-2-enone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are generalized and specific protocols for the Stille coupling of 2-bromocyclopent-2-enone with various organostannanes.

General Protocol for Stille Coupling

This protocol can be adapted for various organostannane coupling partners.

Materials:

-

2-Bromocyclopent-2-enone

-

Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if using a catalyst like Pd₂(dba)₃, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., DMF, toluene, THF, dioxane)

-

Optional: Additive (e.g., CuI, LiCl)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst, and ligand (if required).

-

Add the anhydrous solvent, followed by 2-bromocyclopent-2-enone and the organostannane reagent.

-

If an additive is used, it should be added at this stage.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-